Cas no 851865-30-0 (1-(2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one)

1-(2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one
- Ethanone, 1-[2-[[(3-fluorophenyl)methyl]thio]-4,5-dihydro-1H-imidazol-1-yl]-2-(4-methoxyphenyl)-
- F0630-0347
- 1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone
- 851865-30-0
- 1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one
- AKOS024588600
- 1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethanone
- 1-(2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one
-
- インチ: 1S/C19H19FN2O2S/c1-24-17-7-5-14(6-8-17)12-18(23)22-10-9-21-19(22)25-13-15-3-2-4-16(20)11-15/h2-8,11H,9-10,12-13H2,1H3
- InChIKey: WQFHSWFITBIROA-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1C(SCC2=CC=CC(F)=C2)=NCC1)CC1=CC=C(OC)C=C1
計算された属性
- せいみつぶんしりょう: 358.11512719g/mol
- どういたいしつりょう: 358.11512719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 480
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 密度みつど: 1.24±0.1 g/cm3(Predicted)
- ふってん: 502.9±60.0 °C(Predicted)
- 酸性度係数(pKa): 2.16±0.60(Predicted)
1-(2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0630-0347-10mg |
1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one |
851865-30-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0630-0347-3mg |
1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one |
851865-30-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-0347-25mg |
1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one |
851865-30-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0630-0347-5μmol |
1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one |
851865-30-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-0347-5mg |
1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one |
851865-30-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0630-0347-2μmol |
1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one |
851865-30-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0630-0347-10μmol |
1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one |
851865-30-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0630-0347-20μmol |
1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one |
851865-30-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0630-0347-30mg |
1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one |
851865-30-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0630-0347-20mg |
1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one |
851865-30-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
1-(2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one 関連文献
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
1-(2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-oneに関する追加情報
Professional Introduction to Compound with CAS No. 851865-30-0 and Product Name: 1-(2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one
Compound with the CAS number 851865-30-0 and the product name 1-(2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense interest among researchers aiming to develop novel therapeutic agents. The unique structural features of this molecule, particularly its 3-fluorophenylmethylsulfanyl and 4,5-dihydro-1H-imidazol-1-yl moieties, contribute to its distinctive chemical properties and biological interactions.
The imidazole ring is a crucial pharmacophore in many bioactive molecules, known for its ability to interact with various biological targets. In the case of this compound, the presence of a 4,5-dihydro-1H-imidazol-1-yl group enhances its potential to bind to enzymes and receptors involved in critical cellular pathways. Furthermore, the 3-fluorophenylmethylsulfanyl substituent introduces a layer of electronic and steric modulation, which can fine-tune the compound's binding affinity and selectivity. These structural elements make this molecule a valuable scaffold for drug discovery efforts.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have suggested that this molecule may interact with several key targets relevant to diseases such as cancer, inflammation, and neurological disorders. The fluoro substituent, in particular, is known to enhance metabolic stability and binding affinity, which are critical factors in drug design. The combination of these features positions this compound as a promising candidate for further development.
In vitro studies have begun to explore the potential therapeutic applications of this compound. Initial experiments indicate that it exhibits inhibitory activity against certain enzymes implicated in disease progression. For instance, preliminary data suggests that it may interfere with the activity of kinases, which are often overactive in cancer cells. Additionally, its interaction with other biological targets has been investigated, revealing potential benefits in managing inflammatory conditions and neurodegenerative diseases. These findings underscore the compound's versatility and its potential as a lead molecule for drug development.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the various functional groups efficiently. The use of palladium-catalyzed cross-coupling reactions, for example, has allowed for the seamless integration of complex aryl groups into the molecular framework. Such synthetic strategies are essential for producing compounds with intricate structures while maintaining scalability for future clinical applications.
The development of novel pharmaceuticals relies heavily on understanding how molecular structure influences biological activity. This compound serves as an excellent example of how careful design can yield molecules with tailored properties. The presence of both hydrophobic and hydrophilic regions within its structure enhances its solubility and bioavailability, critical factors for effective drug delivery. Furthermore, its stability under various conditions ensures that it can be stored and handled without degradation, facilitating further research and development.
As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in addressing unmet medical needs. The integration of cutting-edge technologies such as high-throughput screening and artificial intelligence has accelerated the discovery process, allowing researchers to rapidly evaluate large libraries of compounds for potential bioactivity. This compound has already shown promise in early-stage assessments, positioning it as a frontrunner in ongoing drug discovery initiatives.
The regulatory landscape for new drugs is stringent but well-established, ensuring that only safe and effective therapies reach patients. Researchers are committed to adhering to these guidelines throughout the development process. Preclinical studies are currently underway to assess the safety profile and pharmacokinetic properties of this compound. These studies are essential for determining whether it can progress to human trials without raising concerns about toxicity or adverse effects.
The economic implications of developing new pharmaceuticals cannot be overstated. Innovations in drug design can lead to more effective treatments that improve patient outcomes while reducing healthcare costs associated with managing chronic diseases. Companies investing in research like this recognize the long-term value proposition of discovering novel compounds that address critical health challenges worldwide.
In conclusion,1-(2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one (CAS No. 851865-30-0) represents a significant advancement in medicinal chemistry with far-reaching implications for human health。 Its unique structural features make it an attractive candidate for further development into a therapeutic agent。 As research progresses,this compound will continue to be studied extensively,offering hope for new treatments across multiple disease areas。 The dedication of scientists worldwide ensures that innovations such as these will shape the future landscape of healthcare.
851865-30-0 (1-(2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one) 関連製品
- 1805380-61-3(4-Bromo-3-(difluoromethyl)-6-nitropyridine-2-carboxylic acid)
- 2228654-99-5(1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-one)
- 2172051-22-6({5-(2-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 886373-66-6(2,5-Dichloro-N-methylpyridin-3-amine)
- 2228804-63-3(1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene)
- 1049726-54-6(1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride)
- 2007469-01-2(benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate)
- 1803880-80-9(1-Bromo-3-(2-(bromomethyl)-5-ethylphenyl)propan-2-one)
- 1342183-04-3(2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride)
- 1017782-71-6(tert-Butyl 4-(5-Bromo-2-thienyl)carbonyltetrahydro-1(2H)-pyrazinecarboxylate)




